molecular formula C4H6ClN3O B1457097 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1338226-21-3

3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B1457097
CAS RN: 1338226-21-3
M. Wt: 147.56 g/mol
InChI Key: FFJXSRWDORQRPQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, commonly referred to as CMMT, is a synthetic organic compound with a wide range of applications in chemical and biological research. It has been used as a reagent in the synthesis of various compounds and as an inhibitor of certain enzymes. CMMT has also been studied for its potential therapeutic applications in the treatment of certain diseases.

Scientific Research Applications

Synthesis of Energetic Salts

Research by Wang et al. (2007) explored the synthesis of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, suggesting potential applications in energetic materials and propellants (Wang, Gao, Ye, & Shreeve, 2007).

Tuberculosis Inhibition Activities

Wujec et al. (2008) conducted research on 4-methyl-1-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives synthesized through chloromethylation. These compounds demonstrated antibacterial activity against various Mycobacterium strains, highlighting potential applications in tuberculosis treatment (Wujec, Siwek, Swatko-Ossor, Mazur, & Rzączyńska, 2008).

Spectroscopic and Electronic Behavior Analysis

Evecen et al. (2018) investigated the molecular, spectroscopic, and electronic behavior of 4,4'-(butane-1,4-diyl)bis(1-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one). Their study provided insights into the nonlinear optical properties and potential applications in material sciences (Evecen, Tanak, Ünver, Celik, & Semiz, 2018).

Intermolecular Interactions in Derivatives

Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, examining their intermolecular interactions. This research has implications in understanding molecular interactions in solid-state chemistry and pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Corrosion Inhibition on Steel Surfaces

Bentiss et al. (2007) studied the use of 4H-triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings are relevant in industrial applications where corrosion resistance is crucial (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

properties

IUPAC Name

3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O/c1-8-3(2-5)6-7-4(8)9/h2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXSRWDORQRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185091
Record name 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1338226-21-3
Record name 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338226-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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